2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate
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Overview
Description
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of an anthraquinone core fused with an isoxazole ring, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and oxidation.
Isoxazole Ring Formation: The isoxazole ring is introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The anthraquinone core is then coupled with the isoxazole ring through an amination reaction.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl propionate
- **2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl butyrate
Uniqueness
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-[(12-methyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-10-9-14(20-7-8-24-11(2)22)15-16-17(10)21-25-19(16)13-6-4-3-5-12(13)18(15)23/h3-6,9,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQRDPQVVJYAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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